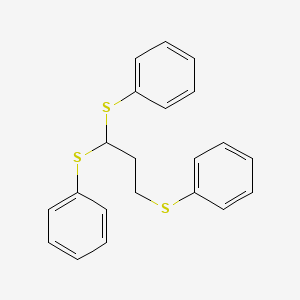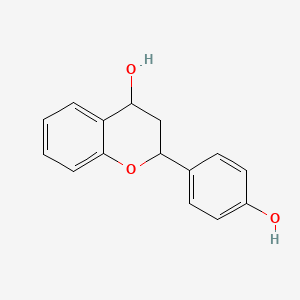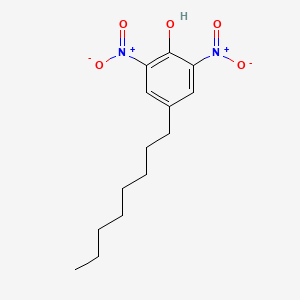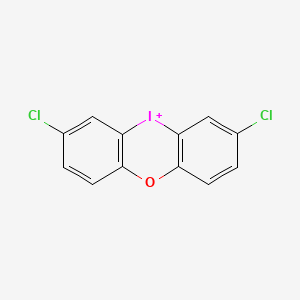
N,N-bis(2-dimethylaminoethyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 21220 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 21220 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of specific reagents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and purity of NSC 21220.
Industrial Production Methods
In an industrial setting, the production of NSC 21220 is scaled up using large reactors and continuous flow systems. The process involves the same fundamental steps as in the laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of automated systems and real-time monitoring ensures consistent quality and high yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 21220 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by catalysts.
Common Reagents and Conditions
The common reagents used in the reactions of NSC 21220 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from the reactions of NSC 21220 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated compounds. Substitution reactions can result in a variety of products depending on the substituent introduced.
Applications De Recherche Scientifique
NSC 21220 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: NSC 21220 is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: The compound is investigated for its therapeutic potential and its role in drug development.
Industry: NSC 21220 is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of NSC 21220 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which NSC 21220 is used.
Comparaison Avec Des Composés Similaires
NSC 21220 is compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
NSC 125973: Known for its use in cancer research.
NSC 291565: A β-2 adrenergic receptor agonist used in medical research.
The uniqueness of NSC 21220 lies in its specific interactions and the range of applications it offers across different scientific fields.
Conclusion
NSC 21220 is a versatile compound with significant potential in various areas of scientific research Its unique properties and interactions make it a valuable subject of study, and its applications in chemistry, biology, medicine, and industry continue to expand
Propriétés
Numéro CAS |
6315-58-8 |
|---|---|
Formule moléculaire |
C9H21N3O |
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
N,N-bis[2-(dimethylamino)ethyl]formamide |
InChI |
InChI=1S/C9H21N3O/c1-10(2)5-7-12(9-13)8-6-11(3)4/h9H,5-8H2,1-4H3 |
Clé InChI |
DSEDGPNNFMOKOK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN(CCN(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione](/img/structure/B12797186.png)
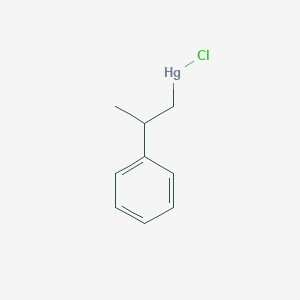
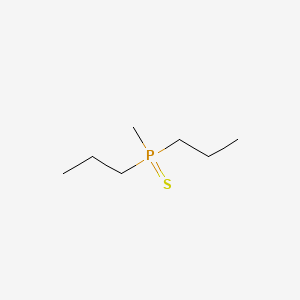
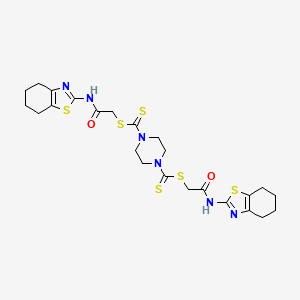
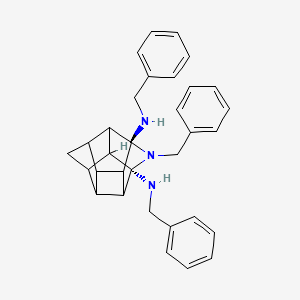
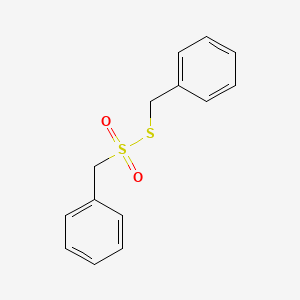
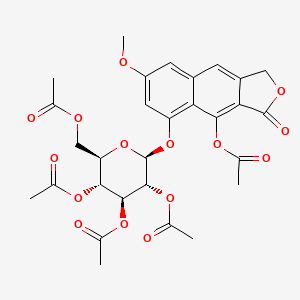
![[3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate](/img/structure/B12797233.png)
